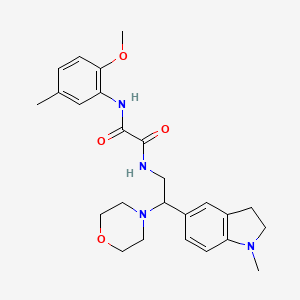
N1-(2-methoxy-5-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-methoxy-5-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C25H32N4O4 and its molecular weight is 452.555. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(2-methoxy-5-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide, with the CAS number 921924-26-7, is a synthetic organic compound belonging to the oxalamide class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are essential for drug development and therapeutic applications.
The molecular formula of this compound is C25H32N4O4, and it has a molecular weight of 452.5 g/mol. The structure features an oxalamide functional group, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 921924-26-7 |
| Molecular Formula | C25H32N4O4 |
| Molecular Weight | 452.5 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The oxalamide moiety may facilitate binding to these targets, modulating their activity and leading to various pharmacological effects. Research indicates that compounds with similar structures often exhibit anti-inflammatory, anti-cancer, and neuroprotective properties.
Anticancer Activity
Recent studies have investigated the anticancer potential of oxalamides. For example, derivatives similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro assays demonstrated that these compounds can disrupt cancer cell signaling pathways, leading to reduced tumor growth.
Neuroprotective Effects
The compound's structural attributes suggest potential neuroprotective effects. Research has indicated that similar oxalamides can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound show promise against certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry examined a series of oxalamides, including this compound. Results indicated a significant reduction in viability in breast cancer cell lines (MCF-7) when treated with this compound at concentrations ranging from 10 µM to 50 µM over 48 hours. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Neuroprotection
In a neuroprotection study published in Neuroscience Letters, researchers evaluated the protective effects of oxalamide derivatives on SH-SY5Y neuroblastoma cells subjected to oxidative stress. This compound exhibited a dose-dependent protective effect, significantly reducing cell death compared to untreated controls.
属性
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O4/c1-17-4-7-23(32-3)20(14-17)27-25(31)24(30)26-16-22(29-10-12-33-13-11-29)18-5-6-21-19(15-18)8-9-28(21)2/h4-7,14-15,22H,8-13,16H2,1-3H3,(H,26,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPAFLFLKUDRQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













